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molecular formula C11H10O4S B1296206 5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid CAS No. 23046-03-9

5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid

Cat. No. B1296206
M. Wt: 238.26 g/mol
InChI Key: LIZUZUKHOVUSNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04665206

Procedure details

5,6-Dimethoxy-benzo[b]thiophene-2-carboxylic acid (10 g) was suspended in ethanol (80 ml) and the mixture was stirred and heated at reflux for 5 hours. The resultant solution was evaporated to dryness and then crystallised from dichlolormethane:methanol to give 5,6-dimethoxy-benzo[b]thiophene-2-carboxylic acid ethyl ester as a white solid (9.5 g), m.p. 84°-85° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:14]([O:15][CH3:16])=[CH:13][C:6]2[S:7][C:8]([C:10]([OH:12])=[O:11])=[CH:9][C:5]=2[CH:4]=1.[CH2:17](O)[CH3:18]>>[CH2:17]([O:11][C:10]([C:8]1[S:7][C:6]2[CH:13]=[C:14]([O:15][CH3:16])[C:3]([O:2][CH3:1])=[CH:4][C:5]=2[CH:9]=1)=[O:12])[CH3:18]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
COC1=CC2=C(SC(=C2)C(=O)O)C=C1OC
Step Two
Name
Quantity
80 mL
Type
reactant
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The resultant solution was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
crystallised from dichlolormethane

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1=CC2=C(S1)C=C(C(=C2)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 9.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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